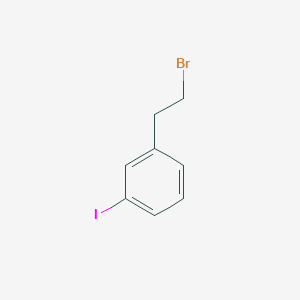

3-Iodophenethyl bromide

Description

3-Iodophenethyl bromide (systematic name: 1-(2-bromoethyl)-3-iodobenzene) is an aromatic halide compound characterized by a phenethyl backbone substituted with iodine at the meta position and bromine on the ethyl chain. Its molecular formula is C₈H₈BrI (molecular weight: 295.96 g/mol). This compound is primarily utilized in organic synthesis as a versatile alkylating agent and building block for pharmaceuticals, agrochemicals, and materials science. The iodine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the bromine facilitates nucleophilic substitutions.

Properties

Molecular Formula |

C8H8BrI |

|---|---|

Molecular Weight |

310.96 g/mol |

IUPAC Name |

1-(2-bromoethyl)-3-iodobenzene |

InChI |

InChI=1S/C8H8BrI/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 |

InChI Key |

XJDGXQXUPZCSFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Phenethyl Bromides

Key Observations :

- Halogen Effects :

- Iodine (3-Iodophenethyl bromide) increases molecular weight and polarizability, enhancing reactivity in aryl-aryl bond formations compared to lighter halogens like bromine or chlorine .

- Bromine on the ethyl chain facilitates nucleophilic displacement (e.g., SN2 reactions) due to its leaving-group ability.

- Electronic Effects :

Physicochemical Properties

Notable Trends:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-iodophenethyl bromide, and how can purity be optimized?

- Methodology :

- Alkylation strategies : Use nucleophilic substitution (SN2) between 3-iodophenethyl alcohol and hydrobromic acid (HBr) under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ column chromatography with dichloromethane/acetone gradients to isolate the product. Confirm purity via melting point analysis and NMR spectroscopy .

- Key considerations : Avoid excess HBr to prevent byproducts like dibrominated derivatives.

Q. Which spectroscopic techniques are critical for characterizing 3-iodophenethyl bromide?

- Analytical workflow :

- NMR : Identify bromine and iodine environments via H and C NMR signals (e.g., methylene protons adjacent to Br at δ ~3.5 ppm) .

- FTIR : Confirm C-Br stretching vibrations (~550–650 cm) and aromatic C-I bonds (~500 cm) .

- XPS : Validate elemental composition (Br 3d and I 3d peaks) .

Q. How should 3-iodophenethyl bromide be stored to maintain stability?

- Best practices :

- Store in amber vials under inert gas (N/Ar) at –20°C to minimize light-/moisture-induced degradation .

- Conduct periodic TGA analysis to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

- Approach :

- Use a factorial design to optimize reaction parameters (e.g., catalyst loading, solvent polarity, temperature). For example, vary Pd catalyst (0.5–5 mol%) and solvent (THF vs. DMF) to assess Suzuki-Miyaura coupling efficiency .

- Monitor side reactions (e.g., dehalogenation) via GC-MS or HPLC .

Q. How does the iodine substituent influence electronic properties compared to other halides?

- Comparative analysis :

- Perform cyclic voltammetry to compare redox potentials with Cl/Br analogues.

- Use UPS (ultraviolet photoelectron spectroscopy) to measure ionization energies and evaluate electron-withdrawing effects .

Q. What are the challenges in quantifying trace impurities in 3-iodophenethyl bromide?

- Solutions :

- Employ high-resolution mass spectrometry (HRMS) to detect low-abundance species (e.g., residual starting materials).

- Use SS-PL (steady-state photoluminescence) to identify fluorescent byproducts if applicable .

Q. How can mechanistic insights into its hydrolysis be gained under aqueous conditions?

- Protocol :

- Conduct kinetic studies at varying pH (2–12) and temperatures (25–60°C).

- Analyze hydrolyzed products via H NMR and ion chromatography to track Br release .

Q. What role does 3-iodophenethyl bromide play in nanoparticle surface functionalization?

- Case study :

- Anchor the compound onto perovskite surfaces via bromine-terminal groups. Validate using XPS and FESEM to assess monolayer coverage and stability .

Contradictions and Limitations

- Synthetic yields : Conflicting reports on optimal HBr stoichiometry; some studies suggest equimolar ratios, while others recommend excess HBr for faster kinetics .

- Thermal stability : TGA data from methylammonium bromide analogs indicate decomposition at >150°C, but iodine’s larger atomic radius may alter this threshold .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 85–87°C | |

| C-Br Stretching (FTIR) | ATR-FTIR | 610 cm | |

| Br 3d Binding Energy (XPS) | XPS | 70.2 eV | |

| Hydrolysis Half-life (pH 7) | Kinetic Analysis | 48 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.